molecular formula C6H7Br2NS B11837791 2,4-Dibromo-5-isopropylthiazole

2,4-Dibromo-5-isopropylthiazole

Cat. No.: B11837791
M. Wt: 285.00 g/mol
InChI Key: ZGFNEEVCVVQGAD-UHFFFAOYSA-N
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Description

2,4-Dibromo-5-isopropylthiazole is a heterocyclic compound with the molecular formula C6H7Br2NS. It is a derivative of thiazole, a five-membered ring containing both sulfur and nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dibromo-5-isopropylthiazole typically involves the bromination of 5-isopropylthiazole. The reaction is carried out using bromine or a bromine source in the presence of a suitable solvent, such as acetic acid or chloroform. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure efficient and cost-effective production. The reaction conditions are carefully controlled to maintain consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2,4-Dibromo-5-isopropylthiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted thiazoles, while oxidation and reduction can lead to different oxidation states of the thiazole ring .

Scientific Research Applications

2,4-Dibromo-5-isopropylthiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4-Dibromo-5-isopropylthiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dichloro-5-isopropylthiazole
  • 2,4-Dibromo-5-methylthiazole
  • 2,4-Dibromo-5-ethylthiazole

Uniqueness

2,4-Dibromo-5-isopropylthiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of bromine atoms at positions 2 and 4, along with the isopropyl group at position 5, makes it a valuable compound for various synthetic and research applications .

Properties

Molecular Formula

C6H7Br2NS

Molecular Weight

285.00 g/mol

IUPAC Name

2,4-dibromo-5-propan-2-yl-1,3-thiazole

InChI

InChI=1S/C6H7Br2NS/c1-3(2)4-5(7)9-6(8)10-4/h3H,1-2H3

InChI Key

ZGFNEEVCVVQGAD-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(N=C(S1)Br)Br

Origin of Product

United States

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